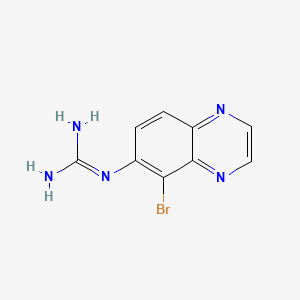

1-(5-Bromoquinoxalin-6-yl)guanidine

Description

1-(5-Bromoquinoxalin-6-yl)guanidine is a guanidine derivative featuring a brominated quinoxaline moiety. Its molecular formula is C₉H₉BrClN₅ (molecular weight: 302.56) . The compound is recognized as Impurity E in the synthesis of brimonidine tartrate, a pharmaceutical agent used to treat glaucoma .

Properties

IUPAC Name |

2-(5-bromoquinoxalin-6-yl)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN5/c10-7-5(15-9(11)12)1-2-6-8(7)14-4-3-13-6/h1-4H,(H4,11,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBGSURPVIDDDHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CN=C2C(=C1N=C(N)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168329-48-4 | |

| Record name | 2-(5-Bromoquinoxalin-6-yl)guanidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0168329484 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(5-Bromoquinoxalin-6-yl)guanidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(5-BROMOQUINOXALIN-6-YL)GUANIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SGH4FMM6SE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Bromo-quinoxalin-6-yl)-guanidine typically involves the reaction of 5-bromo-6-quinoxalineamine with cyanamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of N-(5-Bromo-quinoxalin-6-yl)-guanidine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

N-(5-Bromo-quinoxalin-6-yl)-guanidine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.

Reduction: Reduction reactions can lead to the formation of reduced quinoxaline derivatives.

Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products .

Major Products Formed

The major products formed from these reactions include various quinoxaline derivatives with different functional groups, which can have diverse pharmacological and industrial applications .

Scientific Research Applications

Chemistry: The compound is used as a building block for the synthesis of more complex quinoxaline derivatives.

Biology: It has been investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: The compound is being explored for its potential use in the development of new drugs for various diseases.

Mechanism of Action

The mechanism of action of N-(5-Bromo-quinoxalin-6-yl)-guanidine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells .

Comparison with Similar Compounds

Structural Analogues with Brominated Aromatic Systems

Several compounds share structural similarities with 1-(5-Bromoquinoxalin-6-yl)guanidine, particularly those combining guanidine with brominated aromatic systems:

Key Observations :

- The bromoquinoxaline group in this compound introduces enhanced lipophilicity compared to non-brominated analogues, which may influence membrane permeability in biological systems.

- Substitution patterns (e.g., cyanamido in ) correlate with activity scores, suggesting that electron-withdrawing groups enhance bioactivity.

Functional Analogues: Sodium Channel Modulators

Guanidine derivatives exhibit diverse biological effects. For example:

- In contrast, guanidine hydrochloride (CASRN 50-01-1) is used clinically to denature proteins and treat neurological disorders but has immunosuppressive side effects at high doses .

Comparison :

Toxicity Profiles

Toxicity data for guanidine derivatives vary significantly:

Implications :

- The bromine atom in this compound may alter toxicity compared to simpler salts, but empirical data are lacking.

Biological Activity

1-(5-Bromoquinoxalin-6-yl)guanidine, also known by its CAS number 168329-48-4, has garnered attention in the scientific community due to its diverse biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure:

- Molecular Formula: C9H8BrN5

- Molecular Weight: 266.097 g/mol

- Stereochemistry: Achiral

- InChI Key: WBGSURPVIDDDHF-UHFFFAOYSA-N

This compound exhibits several mechanisms of action that contribute to its biological activity:

- Inhibition of Protein Kinases: It has been shown to inhibit various protein kinases that are involved in cell signaling pathways, particularly those that regulate cell proliferation and survival. This inhibition can lead to reduced tumor growth in cancer models.

- Modulation of Cytokine Production: The compound has been observed to influence the production of pro-inflammatory cytokines, which are critical in the inflammatory response and tumor microenvironment.

Anticancer Activity

Research indicates that this compound possesses significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:

These findings suggest that the compound could serve as a potential therapeutic agent for treating different types of cancer.

Anti-inflammatory Effects

This compound has also been studied for its anti-inflammatory properties. It appears to reduce levels of inflammatory markers such as TNF-α and IL-6, which are often elevated in chronic inflammatory conditions. This activity may be beneficial in managing diseases characterized by excessive inflammation.

Study 1: Anticancer Efficacy in Animal Models

A study conducted on mice bearing xenograft tumors demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to control groups. The mechanism was attributed to the compound's ability to induce apoptosis in cancer cells while sparing normal cells.

Study 2: Inhibition of Inflammatory Responses

In a model of acute inflammation induced by lipopolysaccharide (LPS), administration of this compound led to a marked decrease in edema formation and reduced levels of inflammatory cytokines. These results support its potential use in treating inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(5-Bromoquinoxalin-6-yl)guanidine, considering regioselectivity challenges in brominated quinoxaline systems?

- Methodology : Transition metal-catalyzed reactions (e.g., Pd-mediated cross-coupling) are effective for constructing the quinoxaline scaffold. Bromination at the 5-position can be achieved using NBS (N-bromosuccinimide) under controlled conditions to minimize polybromination . A two-step protection/deprotection strategy (e.g., Boc-protected intermediates) improves yield and purity, as seen in analogous guanidine syntheses .

- Key Considerations : Monitor reaction temperature (50–100°C) and stoichiometry to avoid side products. Use TLC or HPLC for real-time reaction tracking .

Q. How should researchers characterize the structural and purity profile of this compound?

- Analytical Techniques :

- Structural Confirmation : ¹H/¹³C NMR for functional group analysis, X-ray crystallography for bond geometry .

- Purity Assessment : HPLC with UV detection (C18 column, acetonitrile/water mobile phase) for impurity profiling, especially critical as the compound is a pharmaceutical impurity (e.g., in Brimonidine Tartrate) .

- Data Table :

| Parameter | Method | Expected Outcome |

|---|---|---|

| Purity | HPLC (254 nm) | ≥95% (USP/EP standards) |

| Molecular Weight | HRMS | m/z 285.99 (M+H⁺) |

Q. What in vitro assays are appropriate for preliminary pharmacological evaluation of this compound?

- Assay Design :

- Receptor Binding : Radioligand displacement assays (e.g., α₂-adrenergic receptors, based on structural similarity to Brimonidine derivatives) .

- Enzyme Inhibition : Kinase or phosphatase inhibition screens, using fluorogenic substrates .

- Controls : Include positive controls (e.g., known α₂-antagonists) and vehicle-only samples to validate results .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between this compound and structurally related guanidine derivatives?

- Approach : Perform comparative structure-activity relationship (SAR) studies. Use molecular docking simulations (e.g., AutoDock Vina) to analyze binding affinity variations due to bromine's steric/electronic effects . Validate with isothermal titration calorimetry (ITC) to quantify thermodynamic interactions .

Q. What strategies mitigate low yields in multi-step synthesis due to competing side reactions?

- Optimization :

- Catalyst Screening : Test Pd(PPh₃)₄ vs. PdCl₂(dppf) for coupling efficiency .

- Solvent Effects : Use polar aprotic solvents (DMF, DMSO) to stabilize intermediates .

Q. How can advanced spectroscopic techniques elucidate the compound's interactions with biological targets?

- Techniques :

- Surface Plasmon Resonance (SPR) : Real-time monitoring of binding kinetics to immobilized receptors .

- Cryo-EM : Visualize compound-protein complexes at near-atomic resolution .

- Data Interpretation : Compare hydrogen-bonding patterns (from NMR) with computational models to refine binding hypotheses .

Q. What metabolic pathways should be prioritized in in vivo studies of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.